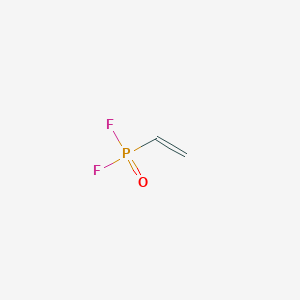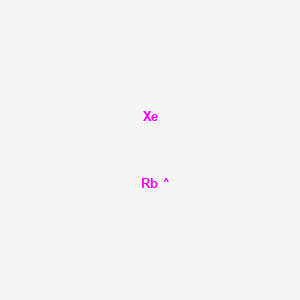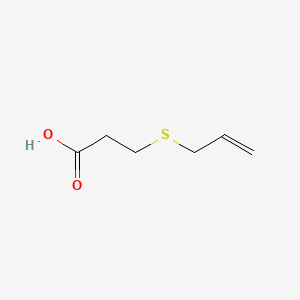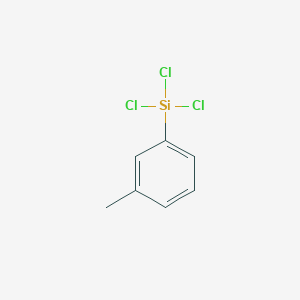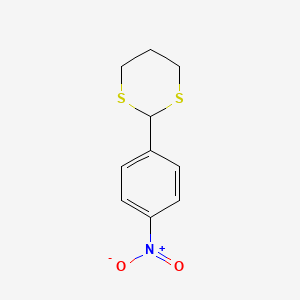
1,3-Dithiane, 2-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 2-(4-nitrophenyl)- is an organosulfur compound with the molecular formula C10H11NO2S2 It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1,3-Dithiane, 2-(4-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiane, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane, 2-(4-nitrophenyl)- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may be used in the study of enzyme mechanisms and as potential inhibitors of certain biological pathways.
Medicinal Chemistry: The compound and its derivatives can be explored for their potential pharmacological activities.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 2-(4-nitrophenyl)- involves its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dithiane ring can act as a protecting group for carbonyl compounds in organic synthesis . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can affect the overall stability and reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: The parent compound without the nitro group.
1,3-Dithiolane: A similar compound where the sulfur atoms are adjacent.
1,3-Oxathiane: A compound where one sulfur atom is replaced by an oxygen atom.
Uniqueness
1,3-Dithiane, 2-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its behavior in various chemical environments .
Eigenschaften
CAS-Nummer |
24588-74-7 |
|---|---|
Molekularformel |
C10H11NO2S2 |
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 |
InChI-Schlüssel |
LVGOSUIURNNECQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


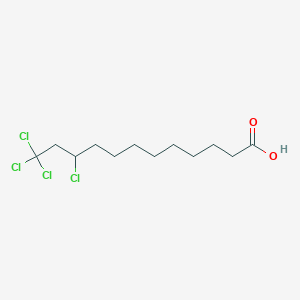
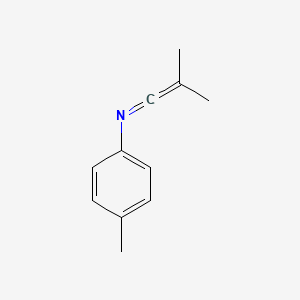

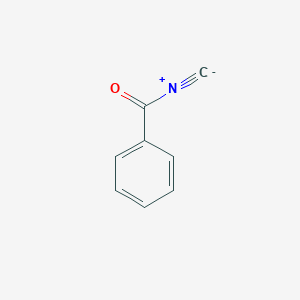

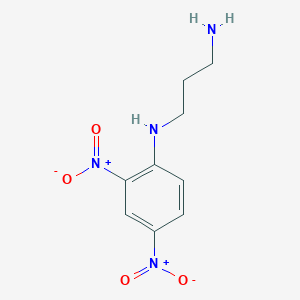
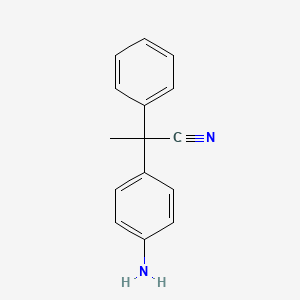
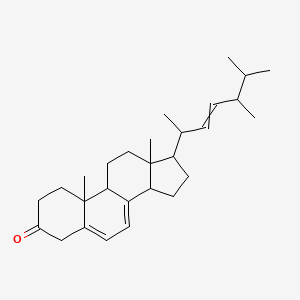
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
